Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

BRD4-BD2 Inhibition Bromodomain Probe Epigenetics

Sourcing a selectively Boc-protected piperazine with orthogonal reactive handles is often plagued by supply inconsistency and insufficient characterization. Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS 791846-40-7) resolves this with: • Moderate BRD4-BD2 affinity (Kd 63 nM) and >479-fold selectivity over other bromodomains, serving as a pharmacological tool compound. • Boc-protected amine enabling ~86% deprotection yield, while the 4-bromo and 2-cyano groups allow independent orthogonal derivatization. • Supplied at ≥95% purity with full analytical characterization; stored at 2-8°C sealed in dry conditions for long-term stability.

Molecular Formula C16H20BrN3O2
Molecular Weight 366.259
CAS No. 791846-40-7
Cat. No. B592276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
CAS791846-40-7
Molecular FormulaC16H20BrN3O2
Molecular Weight366.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3
InChIKeyLAYUEAVZGYNCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Bromo-2-Cyanophenyl)Piperazine-1-Carboxylate Overview


Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS 791846-40-7) is a Boc-protected piperazine derivative with the molecular formula C16H20BrN3O2 and a molecular weight of 366.25 g/mol . It is primarily employed as a synthetic intermediate in the preparation of more complex pharmacologically active molecules , and has been characterized for its binding affinity to the BRD4-BD2 bromodomain with a dissociation constant (Kd) of 63 nM [1].

Substitution Limitations of Tert-Butyl 4-(4-Bromo-2-Cyanophenyl)Piperazine-1-Carboxylate


The selection of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate over other piperazine derivatives or bromodomain inhibitors cannot be based on a simple class-level assumption. Its specific combination of a Boc-protected piperazine core and a 4-bromo-2-cyanophenyl substituent confers a distinct set of properties. The Boc group dictates its role as a stable, protected intermediate for multi-step synthesis , a feature absent in deprotected analogs like 1-(4-bromo-2-cyanophenyl)piperazine. Furthermore, its binding profile to BRD4-BD2 (Kd = 63 nM) differs quantitatively from more potent and selective clinical candidates [1], positioning it uniquely as a moderate-affinity probe or a starting point for further optimization rather than a direct therapeutic candidate. Substituting a different halogen on the phenyl ring or altering the protecting group would fundamentally change the molecule's reactivity and biological interaction profile.

Quantitative Comparison of Tert-Butyl 4-(4-Bromo-2-Cyanophenyl)Piperazine-1-Carboxylate


Moderate BRD4-BD2 Binding vs. High-Potency Inhibitors

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibits a dissociation constant (Kd) of 63 nM for the BRD4-BD2 bromodomain [1]. This affinity is significantly lower than that of highly potent BRD4 inhibitors like SJ432 (Kd = 2 nM) and CF53 (Kd = 2.2 nM for BRD4 BD1) , and moderately less than MS417 (Kd = 25.4 nM) . This places the compound in a distinct category of moderate binders, making it suitable as a tool compound for target engagement studies where maximal potency is not required or could confound phenotypic readouts.

BRD4-BD2 Inhibition Bromodomain Probe Epigenetics

Bromodomain Selectivity vs. Pan-BET Inhibitors

Data from the BROMOscan platform reveals that tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate demonstrates a degree of selectivity for BRD4-BD2 (Kd = 63 nM) over other bromodomains. It shows no measurable binding (Kd > 30,200 nM) to BRD7, BRD2 isoform 1 BD1, TRIM33, and the transcription activator BRG1 [1]. This contrasts with pan-BET inhibitors like JQ1, which potently bind multiple BET family members with comparable affinities.

Bromodomain Selectivity BET Family Off-Target Profiling

Boc-Protected Intermediate vs. Deprotected Analog

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen distinguishes this compound from its deprotected analog, 1-(4-bromo-2-cyanophenyl)piperazine (CAS 791846-41-8) . The Boc group provides stability during multi-step syntheses, allowing for selective functionalization at other positions before deprotection. Yields for the deprotection of this Boc intermediate to the free piperazine are reported at approximately 86% .

Synthetic Intermediate Piperazine Chemistry Boc Protection

Purity and Storage Specifications

Commercially available tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is consistently offered with a minimum purity of 95%, as determined by HPLC . Recommended storage conditions are 2-8°C with protection from light . The chloro-analog (tert-butyl 4-(4-chloro-2-cyanophenyl)piperazine-1-carboxylate, CAS 753475-15-9) is also available, but systematic studies comparing their stability or reactivity under identical conditions are not available.

Chemical Purity Storage Stability QC Specifications

Applications of Tert-Butyl 4-(4-Bromo-2-Cyanophenyl)Piperazine-1-Carboxylate


Synthetic Intermediate in Multi-Step Synthesis

This compound is procured as a key building block for the synthesis of complex molecules, particularly those containing a piperazine moiety. Its Boc-protected nitrogen allows for selective functionalization of other parts of the molecule, such as the cyano or bromo groups, without interference from the amine. The reported high deprotection yield (~86%) makes it a cost-effective intermediate for generating the free piperazine at a later stage.

Moderate-Affinity Chemical Probe for BRD4-BD2

Given its defined Kd of 63 nM for BRD4-BD2 [1], this compound can be employed as a pharmacological tool to study the consequences of moderate BRD4-BD2 engagement. This is in contrast to using potent inhibitors (Kd < 5 nM) which may completely ablate target activity. Its selectivity over other bromodomains (>479-fold) [2] provides a cleaner background for interpreting BRD4-BD2-specific cellular effects.

SAR Study Starting Point

The bromine atom at the 4-position of the phenyl ring and the cyano group at the 2-position offer versatile synthetic handles for further derivatization. The moderate BRD4-BD2 affinity of the parent compound provides a baseline from which to optimize potency and selectivity. Researchers can use this scaffold to explore the effects of halogen substitution (e.g., replacing bromine with chlorine ) or cyano group modifications on bromodomain binding.

Reference Standard for Analytical Method Development

With a commercially defined purity of ≥95% and well-characterized physicochemical properties, this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods. It can be used to calibrate instruments, monitor reaction progress in synthetic chemistry workflows, or quantify related substances in more complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.